Cas no 1431966-04-9 (3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride)

3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride is a versatile chemical intermediate used in organic synthesis and pharmaceutical research. Its pyrazole core and nitrile functionality make it a valuable building block for constructing heterocyclic compounds, particularly in the development of biologically active molecules. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. This compound is particularly useful in medicinal chemistry for designing kinase inhibitors and other therapeutic agents due to its ability to interact with key biological targets. Its high purity and well-defined structure ensure reproducibility in synthetic applications, making it a reliable choice for researchers in drug discovery and fine chemical synthesis.
3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride structure
1431966-04-9 structure
Product name:3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride
CAS No:1431966-04-9
MF:C6H8ClN3
MW:157.600819587708
CID:5761423
PubChem ID:90482955

3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-PYRAZOL-4-YL)PROPANENITRILE HYDROCHLORIDE
    • MFCD25371309
    • 3-(1H-pyrazol-4-yl)propanenitrile;hydrochloride
    • starbld0044089
    • EN300-1086960
    • AKOS024392524
    • 1431966-04-9
    • 3-(1H-pyrazol-4-yl)propanenitrile:hydrochloride
    • 3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride
    • Inchi: 1S/C6H7N3.ClH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-2H2,(H,8,9);1H
    • InChI Key: YCURSMUARDYSKR-UHFFFAOYSA-N
    • SMILES: Cl.N1C=C(C=N1)CCC#N

Computed Properties

  • Exact Mass: 157.0406750g/mol
  • Monoisotopic Mass: 157.0406750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 124
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.5Ų

3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1086960-10g
3-(1H-pyrazol-4-yl)propanenitrile hydrochloride
1431966-04-9 92%
10g
$4421.0 2023-10-27
Enamine
EN300-1086960-2.5g
3-(1H-pyrazol-4-yl)propanenitrile hydrochloride
1431966-04-9 92%
2.5g
$2014.0 2023-10-27
Enamine
EN300-1086960-0.05g
3-(1H-pyrazol-4-yl)propanenitrile hydrochloride
1431966-04-9 92%
0.05g
$238.0 2023-10-27
Enamine
EN300-1086960-0.5g
3-(1H-pyrazol-4-yl)propanenitrile hydrochloride
1431966-04-9 92%
0.5g
$803.0 2023-10-27
1PlusChem
1P01FJY2-250mg
3-(1H-pyrazol-4-yl)propanenitrile hydrochloride
1431966-04-9 92%
250mg
$691.00 2023-12-21
1PlusChem
1P01FJY2-1g
3-(1H-pyrazol-4-yl)propanenitrile hydrochloride
1431966-04-9 92%
1g
$1334.00 2023-12-21
1PlusChem
1P01FJY2-2.5g
3-(1H-pyrazol-4-yl)propanenitrile hydrochloride
1431966-04-9 92%
2.5g
$2552.00 2023-12-21
Enamine
EN300-1086960-1.0g
3-(1H-pyrazol-4-yl)propanenitrile hydrochloride
1431966-04-9 92%
1g
$1029.0 2023-06-10
Enamine
EN300-1086960-5.0g
3-(1H-pyrazol-4-yl)propanenitrile hydrochloride
1431966-04-9 92%
5g
$2981.0 2023-06-10
Enamine
EN300-1086960-1g
3-(1H-pyrazol-4-yl)propanenitrile hydrochloride
1431966-04-9 92%
1g
$1029.0 2023-10-27

3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride Related Literature

Additional information on 3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride

Recent Advances in the Study of 3-(1H-Pyrazol-4-YL)propanenitrile Hydrochloride (CAS: 1431966-04-9)

In recent years, the compound 3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride (CAS: 1431966-04-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrazole core and nitrile functional group, has shown promising potential in various therapeutic applications. The following sections provide an overview of the latest research findings, focusing on its synthesis, biological activity, and potential clinical applications.

Recent studies have highlighted the efficient synthesis routes for 3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride. A 2023 publication in the Journal of Medicinal Chemistry described a novel one-pot synthesis method that significantly improves yield and purity compared to traditional approaches. This method involves the condensation of pyrazole derivatives with acrylonitrile, followed by hydrochloric acid treatment to yield the hydrochloride salt. The optimized conditions reported a yield of over 85%, making it a viable option for large-scale production.

The biological activity of 3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride has been extensively investigated, particularly in the context of kinase inhibition. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated its potent inhibitory effects on specific tyrosine kinases involved in cancer cell proliferation. In vitro assays revealed an IC50 value of 0.5 µM against the target kinase, suggesting its potential as a lead compound for anticancer drug development. Further mechanistic studies indicated that the compound induces apoptosis in cancer cells through the modulation of key signaling pathways.

Beyond oncology, this compound has also shown promise in neurological disorders. A 2024 study in ACS Chemical Neuroscience explored its neuroprotective effects in models of Parkinson's disease. The researchers found that 3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride reduces oxidative stress and inflammation in neuronal cells, potentially offering a new therapeutic avenue for neurodegenerative diseases. These findings underscore the versatility of this compound in addressing diverse medical challenges.

In conclusion, 3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride (CAS: 1431966-04-9) represents a multifaceted molecule with significant potential in drug discovery and development. Its efficient synthesis, potent biological activity, and broad therapeutic applicability make it a compelling subject for ongoing and future research. Continued exploration of its mechanisms and optimization of its pharmacological properties will likely yield further breakthroughs in the coming years.

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